
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene is an organic compound with the molecular formula C8H5Cl4NO2 and a molecular weight of 288.94 g/mol It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tetrachloroethyl group (-CCl3CH2-)
Vorbereitungsmethoden
The synthesis of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene typically involves the nitration of 4-(1,2,2,2-tetrachloroethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tetrachloroethyl group may also contribute to the compound’s overall reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene can be compared with other nitrobenzene derivatives, such as:
- 1-Nitro-2-(1,2,2,2-tetrachloroethyl)benzene
- 1-Nitro-3-(1,2,2,2-tetrachloroethyl)benzene
- 1-Nitro-4-(1,1,2,2-tetrachloroethyl)benzene
These compounds share similar structural features but differ in the position of the nitro and tetrachloroethyl groups on the benzene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
4714-32-3 |
|---|---|
Molekularformel |
C8H5Cl4NO2 |
Molekulargewicht |
288.9 g/mol |
IUPAC-Name |
1-nitro-4-(1,2,2,2-tetrachloroethyl)benzene |
InChI |
InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
InChI-Schlüssel |
MIXBGFATKJDDOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



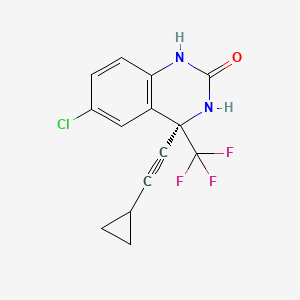

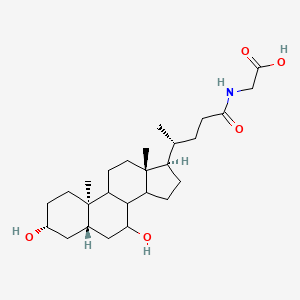
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)
![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
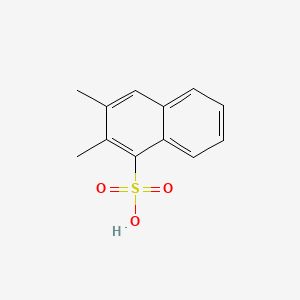

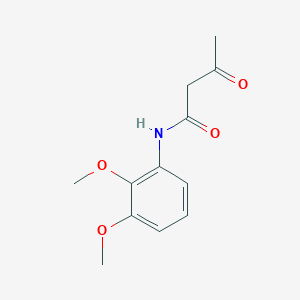
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
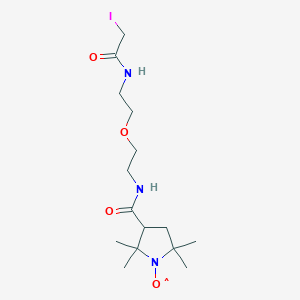
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
